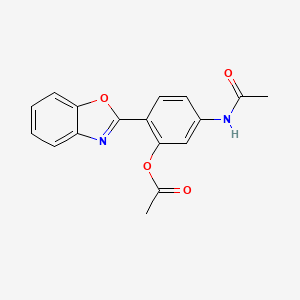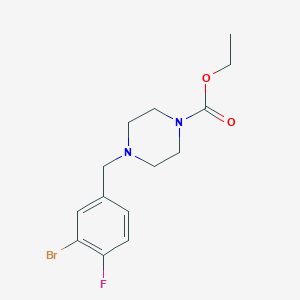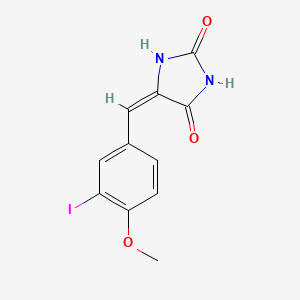
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of anilide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A is not fully understood, but it has been suggested that it acts by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anticancer, and immunomodulatory effects, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have other biochemical and physiological effects. In vitro studies have shown that N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to reduce the levels of reactive oxygen species in cells, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds with similar effects. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Future Directions
There are several future directions for research on N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and acetylcholinesterase. Another direction is to investigate its potential use in combination with other compounds for the treatment of inflammatory and autoimmune diseases. Furthermore, future studies could investigate the safety and efficacy of N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A in animal models and clinical trials.
Synthesis Methods
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a coupling agent, followed by acetylation with acetic anhydride and then reaction with 2-chloroacetyl chloride. The resulting compound is then reacted with aniline to form N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A. Other methods include the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a catalytic amount of triphenylphosphine and diethyl azodicarboxylate, followed by acetylation and reaction with aniline.
Scientific Research Applications
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have potential use in various research applications, including as an anti-inflammatory agent, anticancer agent, and as a modulator of the immune system. In vitro studies have shown that N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to modulate the immune system by inhibiting the differentiation of Th17 cells and promoting the differentiation of regulatory T cells.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-9-5-6-10-20(19)26-15-21(24)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVJOZYHYINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)


